molecular formula C13H16O2 B14585829 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, (R)- CAS No. 61198-51-4

2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, (R)-

Cat. No.: B14585829
CAS No.: 61198-51-4
M. Wt: 204.26 g/mol
InChI Key: AGPPDVJEVKETSL-SNVBAGLBSA-N
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Description

2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.265 g/mol . This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

In an industrial setting, the production of 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-6-methyl-
  • 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
  • 2H-1-Benzopyran-2-one, 3,4-dihydro-2-phenyl-

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- is unique due to its specific butyl substitution at the 4-position.

Properties

CAS No.

61198-51-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(4R)-4-butyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C13H16O2/c1-2-3-6-10-9-13(14)15-12-8-5-4-7-11(10)12/h4-5,7-8,10H,2-3,6,9H2,1H3/t10-/m1/s1

InChI Key

AGPPDVJEVKETSL-SNVBAGLBSA-N

Isomeric SMILES

CCCC[C@@H]1CC(=O)OC2=CC=CC=C12

Canonical SMILES

CCCCC1CC(=O)OC2=CC=CC=C12

Origin of Product

United States

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